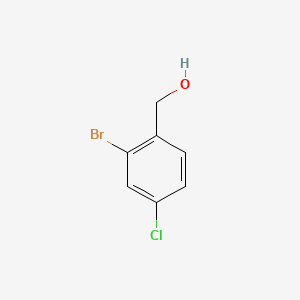
(2-Bromo-4-chlorophenyl)methanol
概要
説明
“(2-Bromo-4-chlorophenyl)methanol” is a chemical compound with the CAS Number: 143888-84-0 . It has a molecular weight of 221.48 . The IUPAC name for this compound is (2-bromo-4-chlorophenyl)methanol .
Molecular Structure Analysis
The InChI code for “(2-Bromo-4-chlorophenyl)methanol” is 1S/C7H6BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 . This indicates that the compound consists of a benzene ring substituted with bromine and chlorine atoms, and a methanol group .Physical And Chemical Properties Analysis
“(2-Bromo-4-chlorophenyl)methanol” is a solid at room temperature . The storage temperature for this compound is between 2-8°C .科学的研究の応用
Facile Synthesis and Enantiomeric Purity : A detailed and efficient synthesis process for producing enantiomerically pure diarylethanes, including compounds structurally related to (2-Bromo-4-chlorophenyl)methanol, has been developed. This method is characterized by its affordability, scalability, and ability to produce high-purity enantiomers, as exemplified in the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes (Zhang et al., 2014).
Regio- and Chemoselective Bromination : The bromination of compounds closely related to (2-Bromo-4-chlorophenyl)methanol has been extensively studied, revealing that the position of bromine insertion can vary significantly based on the brominating reagent and the solvent used. This research provides valuable insights into the selective functionalization of such compounds, essential for their further application in synthesis and chemical transformations (Shirinian et al., 2012) Shirinian et al., 2012.
Crystallographic Analysis : The crystal structure of compounds structurally similar to (2-Bromo-4-chlorophenyl)methanol has been elucidated, providing valuable information about their molecular geometry, intermolecular interactions, and potential for forming crystalline materials. This knowledge is crucial for understanding the material's properties and potential applications in various scientific fields (Li et al., 2012) Li et al., 2012.
Photogeneration and Reactivity of Aryl Cations : The photochemistry of derivatives of (2-Bromo-4-chlorophenyl)methanol has been explored, demonstrating their ability to generate aryl cations under specific conditions. These cations exhibit interesting reactivities, such as addition to pi nucleophiles, providing a pathway to various arylated products. This research opens avenues for novel photochemical reactions and synthesis methods for aromatic compounds (Protti et al., 2004) Protti et al., 2004.
Aqueous Two-Phase System for Chiral Intermediate Production : The production of chiral intermediates closely related to (2-Bromo-4-chlorophenyl)methanol has been achieved using a microbial cell-catalyzed biotransformation reaction in an aqueous two-phase system. This method shows significant promise for the efficient and enantioselective synthesis of chiral intermediates, crucial for pharmaceutical applications (Ni et al., 2012) Ni et al., 2012.
Safety and Hazards
作用機序
Target of Action
It’s worth noting that related compounds have been studied for their interaction with various biological targets .
Mode of Action
It’s known that the compound can form complexes with various metal ions such as co2+, ni2+, cu2+, and zn2+ . The ligand acts as bidentate through oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Related compounds have shown enhanced activity over the free schiff base ligand in various assays .
Action Environment
It’s known that the compound is stable under normal conditions .
特性
IUPAC Name |
(2-bromo-4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBLTOOILFNPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-chlorophenyl)methanol | |
CAS RN |
143888-84-0 | |
| Record name | (2-bromo-4-chlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


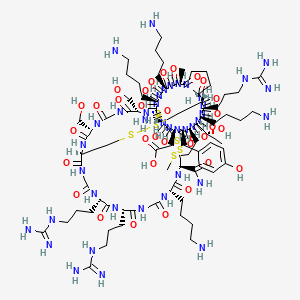
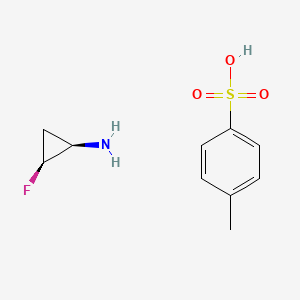
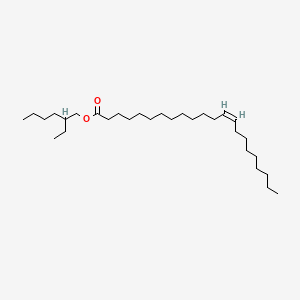
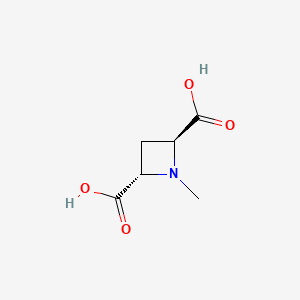

![((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol](/img/structure/B582981.png)
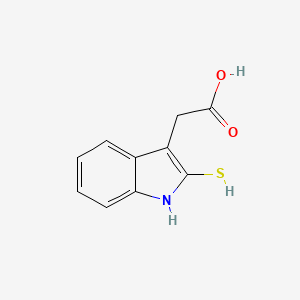
![Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate](/img/structure/B582983.png)
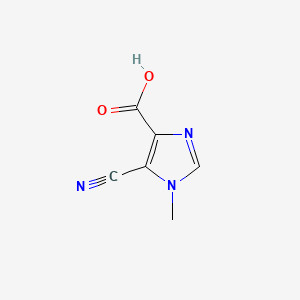
![N-[1-(3-Chloropyridin-4-yl)ethyl]-N-methylthiourea](/img/structure/B582990.png)